

SSR240612: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SSR240612	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **SSR240612**, a potent and selective non-peptide antagonist of the bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties

SSR240612 is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride[1].

Chemical Structure:

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Figure 1: 2D Chemical Structure of SSR240612.



Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C42H53CIN4O7S	[2]
Molecular Weight	793.41 g/mol	[3]
CAS Number	464930-42-5	[3]
SMILES	O=S(NINVALID-LINKCC(NINVALID-LINKCC(NINVALID-LINKCC3=CC3=CC(CN([C@@H]4C)INVALID-LINKC)C=C3)=O) (C5=CC(C=CC(OC)=C6)=C6C=C5)=O.CI[H]	[3]
Solubility	DMSO: 100 mg/mL (126.04 mM) (Sonication recommended); H2O: Insoluble	[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (5.04 mM) (Sonication recommended)	[4]	

Pharmacological Properties

SSR240612 is a potent and orally active specific non-peptide antagonist of the bradykinin B1 receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.

Receptor Binding Affinity and Functional Activity:



Parameter	Species/Cell Line	Value	Reference
Ki (B1 Receptor)	Human Fibroblast MRC5	0.48 nM	[1][3]
HEK cells expressing human B1 receptors	0.73 nM	[1][3]	
Ki (B2 Receptor)	Guinea Pig Ileum Membranes	481 nM	[1][3]
CHO cells expressing human B2 receptor	358 nM	[1][3]	
IC50 (Inositol Phosphate 1 Formation)	Human Fibroblast MRC5	1.9 nM	[1][3]

In Vivo Efficacy:



Model	Species	Effect of SSR240612	Doses	Reference
des-Arg9-BK- induced paw edema	Mice	Inhibition of edema	3 and 10 mg/kg p.o.; 0.3 and 1 mg/kg i.p.	[1]
Capsaicin- induced ear edema	Mice	Reduction of edema	0.3, 3, and 30 mg/kg p.o.	[1]
Splanchnic artery occlusion/reperfusion	Rat	Suppression of tissue destruction and neutrophil accumulation	0.3 mg/kg i.v.	[1]
Thermal hyperalgesia (UV irradiation)	Rat	Inhibition of hyperalgesia	1 and 3 mg/kg p.o.	[1]
Nociceptive response to formalin (late phase)	Rat	Inhibition of nociceptive response	10 and 30 mg/kg p.o.	[1]
Neuropathic thermal pain (sciatic nerve constriction)	Rat	Prevention of neuropathic pain	20 and 30 mg/kg p.o.	[1]
Tactile and cold allodynia (glucose-fed rats)	Rat	Blockade of allodynia (ID50 = 5.5 and 7.1 mg/kg, respectively)	0.3-30 mg/kg p.o.	[2][5]

Signaling Pathway



SSR240612 acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. **SSR240612** blocks this signaling cascade by preventing the initial binding of the agonist to the B1 receptor.



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Figure 2: Bradykinin B1 Receptor Signaling Pathway and the antagonistic action of **SSR240612**.

Experimental Protocols Capsaicin-Induced Ear Edema in Mice

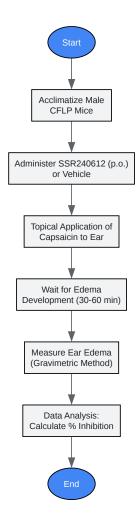
This model is used to assess the anti-inflammatory and analgesic properties of a compound in a model of neurogenic inflammation.

Methodology:

- Male CFLP strain mice are used.
- A solution of capsaicin (e.g., 40 μ g in 10 μ L) is topically applied to one ear of each mouse to induce edema.[6][7]
- **SSR240612** is administered orally (p.o.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin application.[1]
- The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes) by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique). [6][7][8]



 The percentage inhibition of edema in the treated groups is calculated relative to the vehicletreated control group.



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Figure 3: Experimental workflow for the capsaicin-induced ear edema model.

Splanchnic Artery Occlusion/Reperfusion in Rats

This model is employed to evaluate the protective effects of a compound against ischemiareperfusion injury in the intestine.

Methodology:

Male Sprague-Dawley or Wistar rats are anesthetized.[9][10]

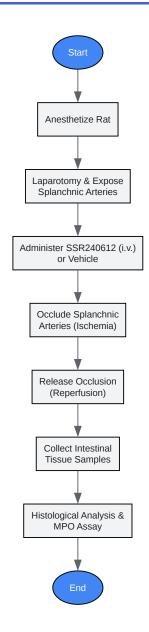
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- A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric, and inferior mesenteric arteries).
- The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9] [10]
- The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]
- SSR240612 (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]
- At the end of the reperfusion period, intestinal tissue samples are collected for histological analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to quantify neutrophil accumulation.





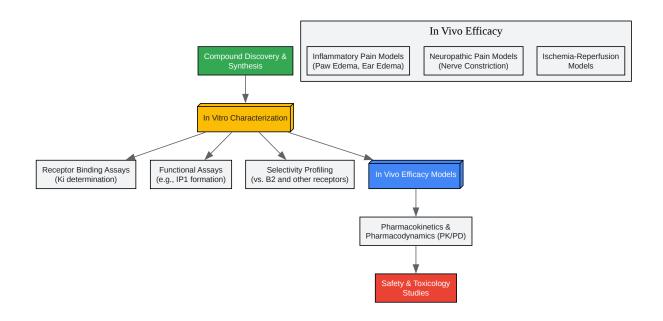
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Figure 4: Experimental workflow for the splanchnic artery occlusion/reperfusion model.

Logical Relationships in Preclinical Development

The preclinical evaluation of a compound like **SSR240612** typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.





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Figure 5: Logical flow of preclinical development for a B1 receptor antagonist like SSR240612.

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